Predicted Lipophilicity: N‑Cyclopentyl vs. Primary Amide and N‑Phenyl Analogs
Computational predictions indicate that 878059-96-2 has a logP of approximately 3.86, placing its lipophilicity between the more polar primary amide analog (CAS 878058-67-4, clogP 2.34) and values reported for the N‑phenyl analog (CAS 878058-70-9, estimated logP ~4.5 based on structural increments) [1][2]. No experimental logP or logD values have been published for any analog in this series, and all comparisons rely on computed estimates from different software tools, which carry inherent variability [3].
| Evidence Dimension | Predicted lipophilicity (logP / clogP) |
|---|---|
| Target Compound Data | logP 3.86 (ZINC15); alternative estimate logP 2.09 (Ambinter) [1][3] |
| Comparator Or Baseline | Primary amide analog (CAS 878058-67-4): clogP 2.34 [2]; N-phenyl analog (CAS 878058-70-9): estimated logP ~4.5 (no computed value available from identical source) |
| Quantified Difference | Target logP exceeds primary amide clogP by ~1.5 log units (source-dependent). |
| Conditions | In silico predictions from ZINC15, Sildrug Database, and Ambinter; no experimental logP data available. |
Why This Matters
The intermediate predicted lipophilicity of 878059-96-2 suggests a potentially balanced permeability–solubility profile distinct from both the more polar primary amide and the more lipophilic aromatic analogs, which may translate to differential cellular uptake or in vivo distribution.
- [1] ZINC15 Database. ZINC71931693. 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-cyclopentylacetamide. Molecular Weight: 445.585 g/mol. logP: 3.857. Fraction sp3: 0.52. View Source
- [2] Sildrug Database. 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide (CAS 878058-67-4). Molecular Weight: 377.47. clogP: 2.34. Topological Polar Surface Area: 102.23 Ų. View Source
- [3] Ambinter. AMB21922049. 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-cyclopentylacetamide. logP: 2.091. PSA: 92.47. Molecular Weight: 445.575. View Source
